molecular formula C17H15N3O3S B4737453 N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide

N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4737453
M. Wt: 341.4 g/mol
InChI Key: ZVURJCREWQRXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide, commonly known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. SBI-425 has been shown to inhibit the activity of a protein called SCD1, which is involved in lipid metabolism and has been implicated in various diseases such as obesity, diabetes, and cancer.

Mechanism of Action

SBI-425 inhibits the activity of SCD1, an enzyme that converts saturated fatty acids into monounsaturated fatty acids. SCD1 has been implicated in various diseases, including cancer, diabetes, and obesity. By inhibiting SCD1, SBI-425 reduces the production of monounsaturated fatty acids, which can have beneficial effects on lipid metabolism and other cellular processes.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects. In cancer cells, SBI-425 induces cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. In obese mice, SBI-425 improves glucose tolerance and insulin sensitivity, suggesting its potential use in the treatment of diabetes and obesity. Additionally, SBI-425 has been shown to reduce lipid accumulation in liver cells, which could have implications for the treatment of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using SBI-425 in lab experiments is its specificity for SCD1, which allows for targeted inhibition of this enzyme. Additionally, SBI-425 has been shown to be effective in various cell and animal models, indicating its potential for use in human studies. However, one limitation of SBI-425 is its relatively short half-life, which may require frequent dosing in vivo studies.

Future Directions

There are several future directions for the study of SBI-425. One area of interest is the potential use of SBI-425 in the treatment of cancer, diabetes, and obesity. Additionally, further studies are needed to investigate the long-term effects of SBI-425 and its potential side effects. Finally, the development of more potent and selective SCD1 inhibitors could have significant implications for the treatment of various diseases.

Scientific Research Applications

SBI-425 has been used in various scientific research studies to investigate its potential therapeutic applications. One study showed that SBI-425 inhibited the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. Another study demonstrated that SBI-425 improved glucose tolerance and insulin sensitivity in obese mice, suggesting its potential use in the treatment of diabetes and obesity.

properties

IUPAC Name

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-7-14(20-23-10)16(22)19-17-13(15(18)21)9-12(24-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVURJCREWQRXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide

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